1-Boc-4-oxo-D-proline benzyl ester
Description
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOGNSRGCLEJEM-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Design
Strategies for the Preparation of 1-Boc-4-oxo-D-proline Benzyl (B1604629) Ester
The construction of the 1-Boc-4-oxo-D-proline benzyl ester scaffold is typically achieved through multi-step sequences that prioritize efficiency and stereochemical integrity.
Derivatization from Hydroxyproline (B1673980) Scaffolds and Related Amino Acids
A primary and efficient route to 4-oxo-proline derivatives involves the oxidation of the corresponding hydroxyproline precursors. google.comgoogle.com L-hydroxyproline, a naturally occurring amino acid, serves as a common starting material. google.comgoogle.com The synthesis generally involves the oxidation of an N-protected hydroxyproline ester. For instance, N-Boc-L-hydroxyproline can be oxidized to (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of an oxidant such as TCCA or chlorine bleach. google.comgoogle.com This intermediate can then be subjected to esterification to yield the target compound. The choice of protecting groups and oxidation conditions is critical to prevent side reactions and maintain the stereochemical integrity at the C2 position.
Similarly, derivatives of L-aspartic acid have been utilized to synthesize 4-oxo-L-proline derivatives, showcasing the versatility of amino acids as chiral building blocks. acs.org The inherent chirality of these starting materials provides a significant advantage in the enantioselective synthesis of the target molecule.
Esterification and N-Protection Techniques in Target Compound Synthesis
One common approach involves the initial N-protection of the amino acid, followed by esterification. For example, 4-hydroxy-L-proline can first be reacted with BOC anhydride (B1165640) to yield N-BOC-cis-4-hydroxyproline, which is then esterified using a coupling agent like DCC with methanol (B129727). google.com Alternatively, direct esterification of the amino acid can be performed, followed by N-protection. The esterification of amino acids to their benzyl esters can be achieved by reacting the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. unimi.it The use of a solvent that forms an azeotrope with water, such as cyclohexane, can drive the reaction to completion. unimi.it
The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. scispace.com The choice of esterification method is also critical. While methods like using trimethylchlorosilane (TMSCl) with methanol are efficient, they may not be suitable for N-Boc protected amino acids as they can lead to the removal of the protecting group. scispace.com Therefore, milder esterification conditions are often preferred to preserve the integrity of the N-Boc group.
Synthesis of Chiral Analogues and Related Oxo-Proline Esters
The development of synthetic routes to chiral analogues and substituted oxo-proline esters expands the chemical space available for drug discovery and development.
Enantioselective Approaches to D-Proline Derivatives
While many syntheses start from naturally abundant L-amino acids, the demand for D-proline derivatives necessitates enantioselective synthetic methods. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of proline derivatives. sciforum.netlibretexts.org Chiral primary amines, for instance, can catalyze cascade reactions, such as Michael additions, to construct the pyrrolidine (B122466) ring with high stereocontrol. sciforum.net
Another powerful strategy is phase-transfer catalysis (PTC), which has been successfully applied to the alkylation of glycine (B1666218) alkyl ester imines to produce enantioenriched α-amino acid derivatives. nih.gov This method allows for the catalytic and enantioselective preparation of scaffolds like (S)-4-methyleneproline, which can be further functionalized. nih.gov
Preparation of Substituted 4-Oxoprolines
The synthesis of substituted 4-oxoprolines allows for the exploration of structure-activity relationships. The functionalization of the pyrrolidine ring can be achieved through various methods. For example, the C-4 position of (2S)-5-oxoproline methyl ester can be asymmetrically functionalized using L-proline as an organocatalyst in aldol (B89426) or alkylation reactions. eurekaselect.com This approach offers a cost-effective and environmentally friendly alternative to traditional methods that often require harsh conditions and expensive reagents. eurekaselect.com
Exploration of Chemical Reactivity and Mechanistic Pathways
Regioselective Functionalization at the C-3 Position
The carbon atom adjacent to the ketone, the C-3 position, is a primary site for introducing molecular diversity. The electron-withdrawing nature of the carbonyl group acidifies the C-3 protons, facilitating a range of reactions.
Enolate Chemistry and Alkylation Strategies at the α-Carbon of the Ketone
The generation of an enolate at the C-3 position is a key strategy for forming new carbon-carbon bonds. Treatment of 1-Boc-4-oxo-D-proline benzyl (B1604629) ester with a suitable base results in the formation of a nucleophilic enolate. This intermediate can then react with various electrophiles, such as alkyl halides, to introduce a wide range of substituents.
The regioselectivity of this alkylation is a critical consideration. Research has shown that direct alkylation of N-Boc-4-oxoproline derivatives can be achieved. mdpi.comnih.gov For instance, the use of a bulky N-protecting group like the 9-phenylfluoren-9-yl group has been reported to facilitate direct and regioselective alkylation at the C-3 position. mdpi.comnih.gov Another approach involves the formation of an enamine from the 4-oxo group, which then directs alkylation to the C-3 position. mdpi.comnih.gov This method, however, can sometimes lead to mixtures of diastereomers and dialkylation products. mdpi.com The choice of base and reaction conditions is crucial in controlling the outcome of these reactions.
The diastereoselectivity of the alkylation is influenced by the existing stereocenter at C-2 and the nature of the N-protecting group and the electrophile. nih.gov Studies on related N-Boc-proline derivatives have shown that the stereochemical outcome can vary, leading to either retention or inversion of configuration at the α-carbon. nih.govacs.org
Table 1: Alkylation Strategies at the C-3 Position
| Strategy | Description | Key Considerations |
|---|---|---|
| Direct Enolate Alkylation | Formation of an enolate at C-3 followed by reaction with an electrophile. mdpi.comnih.gov | Choice of base, reaction temperature, and nature of the electrophile are critical for controlling regioselectivity and stereoselectivity. mdpi.comnih.govnih.gov |
| Enamine-Directed Alkylation | Conversion of the 4-oxo group to an enamine to direct alkylation to the C-3 position. mdpi.comnih.gov | Can result in diastereomeric mixtures and dialkylation byproducts. mdpi.com |
Electrophilic Fluorination Reactions at the C-3 Position
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Electrophilic fluorination at the C-3 position of 4-oxoproline derivatives represents a key method for synthesizing fluorinated proline analogues. soton.ac.ukmdpi.com This transformation is typically achieved by generating an enolate, which then reacts with an electrophilic fluorine source, such as Selectfluor®. mdpi.com
The reaction can be challenging to optimize, but it provides access to valuable 3-fluoro-4-oxoproline derivatives. soton.ac.uk These intermediates can be further transformed, for example, by reduction of the ketone, to yield 3-fluoro-4-hydroxyproline analogues. mdpi.com The stereochemical outcome of the fluorination is a critical aspect, and various strategies have been developed to control the diastereoselectivity of this process. mdpi.com
Transformations Involving the 4-Oxo Moiety
The ketone functional group at the C-4 position is another reactive handle that allows for a diverse range of chemical modifications, leading to the synthesis of various proline analogues.
Reductive Transformations for Stereocontrolled Hydroxyproline (B1673980) Analogues
The reduction of the 4-oxo group in 1-Boc-4-oxo-D-proline benzyl ester provides a direct route to stereochemically defined 4-hydroxyproline (B1632879) derivatives. The stereochemical outcome of this reduction is of paramount importance, as it determines the relative configuration of the newly formed hydroxyl group. A variety of reducing agents can be employed, and the choice of reagent and reaction conditions can influence the diastereoselectivity of the reduction, leading to either cis- or trans-4-hydroxyproline analogues. These hydroxyproline derivatives are valuable building blocks in peptide synthesis and medicinal chemistry. thieme-connect.de
Condensation and Cyclization Reactions for Fused Systems
The 4-oxo moiety can participate in condensation reactions with various nucleophiles to construct fused heterocyclic systems. For example, aldol (B89426) condensation of 4-oxoproline derivatives with α-amino aldehydes, followed by acid-catalyzed cyclization, has been utilized to synthesize pyrroloprolines, which are fused bicyclic structures. acs.org These reactions open up avenues to novel and complex molecular architectures with potential biological activity. Furthermore, intramolecular cyclization reactions can lead to the formation of various fused ring systems, expanding the structural diversity of proline-based scaffolds. nih.gov
Reactivity of the Benzyl Ester Functionality
The benzyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. valencelabs.co Its primary role is to prevent the carboxyl group from participating in unwanted side reactions during the modification of other parts of the molecule.
A key feature of the benzyl ester is its susceptibility to hydrogenolysis. liverpool.ac.uk This deprotection strategy involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This mild and efficient method cleaves the benzyl group, liberating the free carboxylic acid. This step is often performed in the final stages of a synthetic sequence to reveal the carboxylic acid for subsequent coupling reactions, such as peptide bond formation. The benzyl ester can also be hydrolyzed under basic conditions, for instance, using sodium hydroxide, to yield the corresponding carboxylate salt. acs.org
Transesterification and Amidation Routes
Transesterification of the benzyl ester in this compound offers a pathway to other ester derivatives without requiring a deprotection-reesterification sequence. Traditional methods often require harsh acidic or basic conditions, which can compromise the N-Boc group. researchgate.net However, modern catalytic systems allow this transformation under mild, neutral conditions.
A notable example is the use of a µ4-oxo-tetranuclear zinc cluster, [Zn4(OCOCF3)6O], which effectively catalyzes the transesterification of various N-protected amino acid esters. thieme-connect.com This catalyst operates under neutral conditions, preserving sensitive protecting groups like N-Boc, N-Cbz, and Fmoc. thieme-connect.com The reaction of N-Cbz-protected proline methyl ester with 1-butanol (B46404) in the presence of the zinc cluster proceeds smoothly to give the corresponding butyl ester in high yield. thieme-connect.com This suggests that this compound could similarly undergo transesterification with various alcohols, providing access to a range of alkyl or aryl esters while keeping the N-Boc group intact.
Amidation of the ester can be achieved by direct reaction with an amine, although this often requires activation of the carboxyl group or harsh conditions. A more common route involves the initial deprotection of the benzyl ester to yield the corresponding carboxylic acid, (R)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, followed by standard peptide coupling reactions with a desired amine.
Investigations into Pyrrolidine (B122466) Ring Transformations
The pyrrolidine ring of proline is not inert and can participate in a variety of transformations, including rearrangements and ring-opening reactions, leading to novel molecular scaffolds.
Interrupted Curtius Rearrangements of N-Boc-Protected Proline Derivatives
The Curtius rearrangement, a classical method for converting carboxylic acids to primary amines via an isocyanate intermediate, can follow an unexpected path with certain N-Boc-proline derivatives. nih.govwikipedia.org Studies on N-Boc-protected quaternary proline derivatives have revealed an "interrupted" Curtius rearrangement, which results in ring-opened products instead of the expected amine or carbamate. nih.govacs.orgacs.org
When these quaternary N-Boc proline species are subjected to thermal Curtius rearrangement conditions (using diphenylphosphoryl azide (B81097), DPPA), they form an intermediate isocyanate which, due to steric hindrance, does not undergo nucleophilic attack as anticipated. acs.orgacs.org Instead, it fragments, leading to the formation of either γ-amino ketones or unsaturated pyrrolidines. nih.govvapourtec.comthieme-connect.com The specific product outcome is governed by the nature of the substituent on the quaternary carbon. nih.govvapourtec.com
| Substrate | Product Type | Key Intermediate | Reference |
| N-Boc-proline with small alkyl substituent | γ-Amino ketone | N-Acyliminium ion | nih.govacs.org |
| N-Boc-proline with benzylic substituent | Unsaturated pyrrolidine | N-Acyliminium ion | nih.govthieme-connect.com |
| Unsubstituted N-Boc proline | Decomposition of labile aldehyde product | N/A | acs.org |
This transformation has been streamlined using continuous flow processing, which allows for the safe, gram-scale synthesis of these novel ring-opened products. acs.orgvapourtec.comconsensus.app
Mechanistic Studies of Ring-Opening and Rearrangement Processes
The mechanism proposed for the interrupted Curtius rearrangement is central to understanding the ring-opening of N-Boc-proline derivatives under these conditions. The process begins with the standard formation of an acyl azide from the carboxylic acid, which then rearranges to an isocyanate. acs.orgacs.org
The key mechanistic step involves the fragmentation of the sterically hindered quaternary isocyanate. acs.org It is proposed that this occurs through a unimolecular process where a (iso)cyanate anion is expelled, generating a highly electrophilic cyclic N-acyliminium ion. nih.govacs.orgacs.org This reactive intermediate is then susceptible to attack by nucleophiles. In the presence of adventitious water, the N-acyliminium ion is attacked, leading to the ring-opened γ-amino ketone product. acs.orgthieme-connect.com If the substituent can stabilize a positive charge (e.g., a benzylic group), the N-acyliminium intermediate may instead undergo tautomerization to form a more stable, conjugated unsaturated pyrrolidine. nih.govthieme-connect.com
Other studies have shown that the pyrrolidine ring of proline derivatives can undergo transformations under different conditions. For example, treatment of N-Boc prolinols with deoxyfluorinating reagents like DAST can induce ring expansion to form piperidine (B6355638) derivatives, a process that also proceeds through a cyclic aziridinium (B1262131) ion intermediate, which is analogous to the N-acyliminium species in its cyclic and charged nature. nih.gov These various studies collectively highlight the rich and complex reactivity of the proline ring system, enabling its transformation into diverse and valuable chemical structures. nih.govscispace.com
Applications in Asymmetric Synthesis and Stereochemical Control
Development of Chiral Building Blocks and Intermediates
The ability to use 1-Boc-4-oxo-D-proline benzyl (B1604629) ester as a starting material allows for the synthesis of a wide array of enantiomerically pure compounds. These compounds serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
The pyrrolidine (B122466) ring is a common structural motif in many natural products and synthetic drugs. 1-Boc-4-oxo-D-proline benzyl ester provides a robust platform for the synthesis of enantiopure pyrrolidine scaffolds. researchgate.net The ketone at the C4 position is a key functional handle that allows for a variety of chemical modifications. For instance, reduction of the ketone can lead to the corresponding 4-hydroxyproline (B1632879) derivatives, which are themselves important chiral building blocks. researchgate.net Furthermore, the pyrrolidine ring can be incorporated into more complex fused bicyclic systems, expanding the range of accessible molecular architectures. csic.es The synthesis of these scaffolds often involves transformations such as 1,3-dipolar cycloadditions, which can be highly diastereoselective, yielding trans-3,4-disubstituted pyrrolidines. researchgate.net
The proline core of this compound can be further functionalized to create a diverse set of non-natural amino acids. The presence of the ketone allows for reactions at the adjacent C3 and C5 positions. For example, regioselective alkylation at the C3 position can be achieved through the formation of an enamine, leading to 3-substituted proline derivatives. nih.gov Additionally, the α-position (C2) can be alkylated under specific conditions, although this is a more challenging transformation. nih.gov The synthesis of β-substituted proline derivatives can also be accomplished through multi-step sequences starting from the parent compound. nih.gov These substituted proline analogs are of significant interest for their potential to modify the properties of peptides and to act as novel catalytic entities.
| Substitution Position | Synthetic Strategy | Resulting Derivative |
|---|---|---|
| α-position (C2) | Diastereoselective Alkylation | α-Alkylproline derivatives |
| β-position (C3) | Regioselective Alkylation of Enamine | cis/trans-3-Substituted prolines |
The synthesis of proline derivatives with a quaternary stereocenter at the α-position is a notable challenge in organic synthesis. This compound can serve as a precursor for such complex structures. Methodologies such as the diastereoselective alkylation of enolates derived from related proline esters have been explored to create these sterically hindered amino acids. nih.gov These quaternary proline analogues are valuable for their ability to introduce significant conformational constraints into peptides and other molecules. nih.gov
Role as a Precursor for Organocatalysts and Chiral Auxiliary Strategies
Beyond its use in creating chiral building blocks, this compound is a foundational molecule for the development of organocatalysts and chiral auxiliaries. These tools are instrumental in controlling the stereochemical outcome of chemical reactions.
Proline and its derivatives are among the most successful classes of organocatalysts. researchgate.net The pyrrolidine nitrogen of proline can form enamines or iminium ions with carbonyl compounds, activating them for asymmetric transformations. researchgate.netresearchgate.net this compound can be chemically modified to create more sophisticated and effective organocatalysts. The Boc protecting group can be removed to liberate the secondary amine, which is essential for the catalytic cycle. The ketone functionality and the benzyl ester can be transformed into various other groups to tune the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity. csic.esnih.gov For example, the ketone can be converted to an amine, which can then be functionalized to introduce hydrogen-bonding moieties, leading to bifunctional catalysts.
Analytical Methodologies for Stereochemical and Structural Research
Determination of Enantiomeric and Diastereomeric Purity
Ensuring the stereochemical integrity of a chiral molecule like 1-Boc-4-oxo-D-proline benzyl (B1604629) ester is paramount, as different stereoisomers can exhibit vastly different biological activities and chemical properties.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for assessing the enantiomeric purity of proline derivatives. d-nb.infoacs.org While a specific protocol for 1-Boc-4-oxo-D-proline benzyl ester is not detailed in the reviewed literature, established methods for analogous compounds provide a clear framework. The enantiomeric excess (ee) of proline derivatives is routinely determined by chiral HPLC. acs.orgacs.org
The general approach involves dissolving the compound in a suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. soton.ac.uk This mixture is then passed through a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Phenomenex Lux® series), are commonly employed for the separation of proline derivatives. d-nb.infosoton.ac.uk The differential interaction between the enantiomers and the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification. For instance, studies on N-isobutyryl L-proline esters have successfully used chiral HPLC to confirm enantiomeric purity greater than 97%. acs.org
In some cases, pre-column derivatization can be used to enhance separation. An analyte can be reacted with a chiral derivatizing agent, such as a protected amino acid, to form diastereomers, which can then be separated on a standard achiral reverse-phase HPLC column (e.g., C18). nih.gov
Table 1: Typical Chiral HPLC Systems for Proline Derivative Separation
| Stationary Phase Type | Common Mobile Phase | Detection Method | Reference |
|---|---|---|---|
| Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane / Ethanol / TFA | UV (210-220 nm) | d-nb.info |
| Cellulose-based (e.g., Phenomenex Lux Cellulose-1) | Hexane / Isopropanol | UV | soton.ac.uk |
| Reverse-Phase (C18) after derivatization | Acetonitrile / Water Buffer | UV/Vis | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining diastereomeric purity. In a chiral molecule like this compound, protons on the same carbon atom can be chemically non-equivalent due to their spatial relationship with the existing chiral center at C-2. masterorganicchemistry.com These are known as diastereotopic protons and will exhibit different chemical shifts and coupling constants in a ¹H NMR spectrum. masterorganicchemistry.com
Specifically, the two protons at the C-3 position (adjacent to the carbonyl group) and the two protons at the C-5 position are diastereotopic. Their distinct signals can provide valuable information about the conformation and stereochemical integrity of the pyrrolidine (B122466) ring. masterorganicchemistry.com
Furthermore, if a reaction creates a new stereocenter, for example, through the reduction of the 4-oxo group, NMR is critical for determining the diastereomeric ratio of the products. Analysis of a peptide containing a 4-oxoproline residue that underwent reductive amination showed that the resulting diastereomers at the C-4 position could be distinguished and quantified by NMR. scispace.com Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the relative configuration of substituents on the ring by measuring through-space proton-proton interactions. sciforum.net
Spectroscopic Characterization for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle. While a complete, published spectrum for this specific D-proline derivative is not available, data from closely related N-Boc-proline esters and other 4-oxoproline derivatives allow for an accurate prediction of the expected spectroscopic features. acs.orgnih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl (Boc) group (a sharp singlet around 1.4 ppm), the benzyl ester's methylene (B1212753) and aromatic protons (multiplets between 5.0-5.3 ppm and 7.2-7.4 ppm, respectively), and the protons of the proline ring. Due to the influence of the chiral center and the rigidity of the ring, the proline protons at C-2, C-3, and C-5 will appear as complex multiplets. The presence of two distinct sets of signals for some protons can indicate the existence of cis-trans isomers (rotamers) about the N-Boc bond, a common feature in N-acylated prolines. acs.org
¹³C NMR: The carbon spectrum will confirm the presence of all 17 carbon atoms. Key signals include the carbonyl carbons of the ester and ketone (around 170-175 ppm and >200 ppm, respectively), the Boc carbonyl and quaternary carbons (around 154 ppm and 80 ppm), and the carbons of the benzyl and proline rings.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the various carbonyl groups. One would expect to see distinct C=O stretching frequencies for the urethane (B1682113) (Boc group, ~1690-1710 cm⁻¹), the ketone (~1750 cm⁻¹), and the benzyl ester (~1740 cm⁻¹).
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ or its adduct with sodium [M+Na]⁺, confirming the molecular weight of 319.35 g/mol .
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features | Reference Analogs |
|---|---|---|
| ¹H NMR | ~1.4 ppm (s, 9H, Boc); 2.5-4.0 ppm (m, 4H, ring CH₂); 4.5-4.8 ppm (m, 1H, ring CH); 5.1-5.3 ppm (m, 2H, benzyl CH₂); 7.2-7.4 ppm (m, 5H, Ar-H) | acs.org |
| ¹³C NMR | ~28 ppm (Boc CH₃); ~38, 55, 65 ppm (ring C); ~68 ppm (benzyl CH₂); ~81 ppm (Boc C); ~128 ppm (Ar-C); ~154 ppm (Boc C=O); ~172 ppm (Ester C=O); ~205 ppm (Ketone C=O) | acs.org |
| IR (cm⁻¹) | ~1750 (C=O ketone); ~1740 (C=O ester); ~1700 (C=O urethane) | acs.org |
| MS (ESI) | [M+Na]⁺ at m/z ~342.1 | acs.org |
Computational Studies for Conformational Preferences and Reactivity Predictions
Computational chemistry provides invaluable insight into the three-dimensional structure and potential reactivity of molecules, complementing experimental data. For proline derivatives, computational studies are particularly useful for predicting the two key conformational equilibria: the pucker of the five-membered pyrrolidine ring and the cis-trans isomerization of the N-Boc amide bond. researchgate.net
Studies on related 4-substituted proline derivatives show that the substituent at the C-4 position significantly influences the ring's conformational preference (Cγ-endo vs. Cγ-exo pucker). researchgate.net The 4-oxo group in this compound is expected to have a substantial effect on the ring's geometry and electronic properties. Quantum mechanical calculations and semi-empirical methods, such as AM1, can be used to determine the global energy minimum conformation and the energy barriers between different conformers. doi.org These calculations help rationalize the stereochemical outcome of reactions. For example, energy calculations have been used to predict the formation of the thermodynamically more stable "all-trans" diastereomer in reactions involving oxoproline intermediates. sciforum.net
Furthermore, computational models can predict sites of reactivity. The 4-oxo group makes the compound an α,β-unsaturated ketone system within the N-Boc-pyrrolidine framework. Molecular orbital calculations can map the electron density, highlighting the electrophilic nature of the C-4 carbonyl carbon and the C-3 position. This information predicts the compound's susceptibility to nucleophilic attack, as demonstrated by its use in various reactions like Grignard, Wittig, and Michael additions. nih.govresearchgate.net
Emerging Research Avenues and Academic Impact
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of 1-Boc-4-oxo-D-proline benzyl (B1604629) ester and its analogs is an active area of research, with a focus on improving efficiency, scalability, and stereoselectivity. Traditional methods often involve the oxidation of protected hydroxyproline (B1673980) derivatives. For instance, N-Boc-L-hydroxyproline can be oxidized to N-Boc-4-oxo-L-proline using reagents like sodium periodate (B1199274) with a catalytic amount of ruthenium dioxide hydrate (B1144303) or trichloroisocyanuric acid (TCCA) with TEMPO.
Newer methodologies are constantly being explored to overcome the limitations of existing procedures. These include the development of one-pot multicomponent reactions and the use of more environmentally friendly oxidizing agents. researchgate.net For example, a method for the synthesis of (4S)-N-Boc-4-methoxymethyl-L-proline involves a Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride, starting from (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid. google.com The exploration of flow chemistry is also a promising avenue, offering advantages in terms of safety, scalability, and reaction control for transformations involving potentially hazardous intermediates. acs.org
Rational Design of Conformationally Constrained Scaffolds for Chemical Biology
The rigid pyrrolidine (B122466) ring of 1-Boc-4-oxo-D-proline benzyl ester makes it an excellent scaffold for the rational design of conformationally constrained molecules. This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. mdpi.comnih.gov
The introduction of the 4-oxo group further restricts the conformational flexibility of the proline ring, influencing its puckering and the orientation of substituents. This feature is exploited by medicinal chemists to create novel molecular architectures with well-defined three-dimensional structures. acs.org By serving as a foundational hub, this compound allows for the systematic and covalent attachment of various functional groups, leading to diverse molecular scaffolds for applications in chemical biology. mdpi.com For instance, proline analogs are crucial in peptide engineering to modulate their secondary structure and biological activity. nih.gov
Development of Advanced Chiral Building Blocks for Complex Molecule Synthesis
The inherent chirality of this compound makes it a valuable chiral building block for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. aksci.comenamine.net Its utility lies in its ability to introduce a specific stereocenter into a target molecule, which is often critical for its biological function.
This compound serves as a precursor for a wide range of more complex chiral building blocks. For example, it can be used in aldol (B89426) condensations with N-(Boc)-α-amino aldehydes to generate fused heteroarylprolines. acs.org Furthermore, it is a key starting material for the synthesis of various substituted proline analogs, which are then incorporated into larger molecules to impart specific conformational properties. nih.gov The development of synthetic routes to spirocyclic compounds, an important class of molecules in drug discovery, has also utilized 4-oxoproline derivatives. mdpi.com
Integration into Sustainable Synthesis Approaches (e.g., Green Chemistry Principles)
In recent years, there has been a significant push to incorporate the principles of green chemistry into organic synthesis to minimize environmental impact. mdpi.comscispace.com This includes the use of safer solvents, reducing the number of synthetic steps (such as the use of protecting groups), and improving atom economy. acs.orgsigmaaldrich.com
The synthesis and application of this compound and related compounds are increasingly being evaluated through the lens of green chemistry. Researchers are exploring the use of environmentally benign solvents like water and propylene (B89431) carbonate in reactions involving proline derivatives. researchgate.netwhiterose.ac.uk L-proline itself is recognized as an effective and environmentally friendly organocatalyst for various organic transformations. researchgate.netmdpi.combeilstein-journals.org Efforts are also being made to develop scalable and chromatography-free synthetic routes to reduce waste and the use of hazardous solvents. acs.org The principle of reducing unnecessary derivatization, a core tenet of green chemistry, is particularly relevant to the use of protecting groups like Boc, prompting research into more efficient deprotection methods. acs.orgsigmaaldrich.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
